2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is an organic compound that features a benzylthio group and a thiophen-2-yl substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a substitution reaction, often using thiophene and a suitable electrophile.
Attachment of the Benzylthio Group: The benzylthio group is attached through a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylthio and thiophen-2-yl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(14-21-13-15-5-2-1-3-6-15)19-10-8-16(9-11-19)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUQBZZBNNZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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